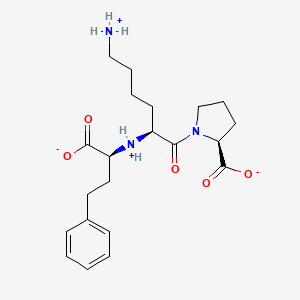

Lisinopril dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

angiotensin converting enzyme inhibitor mechanism of action

Core Mechanism of Action and Signaling Pathways

ACE inhibitors primarily function by competitively inhibiting the zinc-metallopeptidase angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS) [1] [2].

The diagram below illustrates the core pathways affected by ACE inhibition.

ACE inhibitor core pathways: blocking Ang II production and bradykinin degradation.

This dual action results in systemic vasodilation, reduced blood volume, and lowered blood pressure [1] [2]. Beyond hemodynamics, reducing Ang II and increasing bradykinin also yields anti-proliferative and anti-fibrotic effects, crucial for treating heart failure and chronic kidney disease [3] [2].

Structural Domains and Emerging Mechanisms

Somatic ACE (sACE) contains two catalytic domains with distinct functions, while testicular ACE (tACE) has one. Understanding these domains is key to developing advanced inhibitors.

- Domain-Specific Substrate Handling: The N-domain preferentially hydrolyzes certain substrates, including N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), while the C-domain is primarily responsible for Ang II production [4] [2].

- Novel Antifibrotic Pathway: ACE inhibitors prevent Ac-SDKP degradation, elevating its levels. Ac-SDKP is a natural antifibrotic agent that inhibits cardiac fibroblast proliferation, collagen synthesis, and reduces expression of TGF-β and phosphorylation of Smad2/3 [3].

- Non-Canonical Opioid Pathway: Central ACE is involved in degrading the heptapeptide Met-enkephalin-Arg-Phe (MERF), a potent endogenous opioid. ACE inhibition increases MERF levels, enhancing endogenous opioid signaling for pain relief, independent of cardiovascular effects [4].

The table below summarizes the domain-specific substrate preferences.

| ACE Domain | Key Substrates | Primary Physiological Role | Inhibition Consequence |

|---|---|---|---|

| N-domain (ACE-N) | Angiotensin 1-7, Ac-SDKP, GnRH, MERF [3] [4] | Regulates hematopoietic stem cells, cardiac fibrosis, endogenous opioid signaling [3] [4] | Elevated Ac-SDKP (antifibrotic), elevated MERF (analgesia) [3] [4] |

| C-domain (ACE-C) | Angiotensin I, Bradykinin [2] | Systemic BP control, main generator of Ang II [2] | Reduced Ang II (vasodilation), elevated bradykinin (cough) [1] [2] |

Experimental Protocols for ACE Inhibition Studies

For researchers investigating ACE inhibitors, here are detailed methodologies for key in vitro and in vivo experiments.

1. High-Throughput Fluorescence-Based ACE Activity Assay This protocol is optimized for screening potential inhibitors [4].

- Principle: A quenched fluorescent substrate (Mca-RPPGFSAFK(Dnp)-OH) is cleaved by ACE, releasing a fluorescent group (Mca). Inhibitor potency is measured by reduced fluorescence increase.

- Key Reagents: Recombinant human ACE, substrate Mca-RPPGFSAFK(Dnp)-OH.

- Procedure:

- Reaction Setup: In a 384-well plate, mix ACE with test compound and substrate in buffer.

- Kinetics Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) for 30 minutes.

- Data Analysis: Calculate enzyme velocity. Determine IC₅₀ values by fitting inhibitor concentration-response data.

- Domain Selectivity: Use domain-specific substrates (e.g., angiotensin 1-9 for N-domain) to evaluate selectivity [4].

2. In Vivo Model for Antifibrotic Efficacy This model assesses cardiac antifibrotic effects independent of blood pressure changes [3].

- Animal Model: Male Sprague-Dawley rats with Ang II-induced hypertension (via osmotic minipump, 750 μg/kg/day).

- Dosing: Co-treatment with ACE inhibitor (e.g., Captopril, 100 mg/kg/day in drinking water) and/or Ac-SDKP (800 μg/kg/day) for 4 weeks.

- Key Endpoint Analyses:

- Cardiac Collagen Content: Hydroxyproline assay or picrosirius red staining of left ventricle [3].

- Cell Proliferation & Inflammation: Immunohistochemistry for Ki-67 (proliferation) and ED1 (monocyte/macrophage infiltration) [3].

- Mechanistic Signaling: Western blot analysis of TGF-β expression and Smad2/3 phosphorylation in left ventricular tissue [3].

Research Frontiers and Inhibitor Design

Current research explores new inhibitor sources and strategies to mitigate side effects like dry cough and angioedema linked to non-selective bradykinin accumulation.

- Novel Peptide-Based Inhibitors: Bioactive peptides from food proteins (soybean, porcine liver) and computational design offer potential for safer, natural ACE inhibitors [5] [6] [7]. These tri-peptides competitively bind ACE active site with high affinity.

- Domain-Selective Inhibition: Designing inhibitors that preferentially target the C-domain aims to reduce blood pressure effectively while sparing N-domain functions like Ac-SDKP and MERF metabolism, potentially minimizing side effects [4] [2].

- Systems Biology and Drug Discovery: Network pharmacology and molecular docking identify that ACEIs like Benazepril interact with TNF, VEGFA, and IL6, affecting NF-kappa B and MAPK signaling pathways, revealing multi-target mechanisms in complex diseases [8].

The following diagram illustrates the multi-faceted mechanisms of ACE inhibitors, including both classical and emerging pathways.

ACE inhibitor mechanisms: classical systemic effects and emerging tissue/central pathways.

References

- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Frontiers | Small molecule angiotensin ... converting enzyme inhibitors [frontiersin.org]

- 3. - Angiotensin : A New Converting ... Enzyme Inhibitors Mechanism of [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting the angiotensin-converting enzyme pathway to ... [nature.com]

- 5. Discovery of novel angiotensin-converting enzyme ... [pmc.ncbi.nlm.nih.gov]

- 6. In silico analysis of angiotensin-converting enzyme ... [frontiersin.org]

- 7. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of ... [mdpi.com]

- 8. - Mechanism in the... of angiotensin converting enzyme inhibitors [cdt.amegroups.org]

Lisinopril dihydrate pharmacokinetics absorption distribution

Core Pharmacokinetic Parameters of Lisinopril

The table below summarizes the fundamental absorption and distribution characteristics of Lisinopril, which are critical for formulation scientists [1] [2].

| Parameter | Characteristics | Key Details |

|---|---|---|

| Absorption & Bioavailability | Incomplete and variable | Oral bioavailability is relatively low, ranging from 10% to 30%, and is unaffected by food intake [1] [2]. |

| Distribution | Minimal protein binding | Lisinopril is hydrophilic and does not bind to plasma proteins like albumin, leading to poor distribution, particularly in patients with heart failure [1]. |

| Time to Peak Concentration | Relatively prolonged | Peak plasma concentrations are typically reached within 6 to 8 hours after oral administration [1]. |

Advanced Formulation Strategies to Overcome Pharmacokinetic Limitations

A primary challenge in formulating Lisinopril is its classification as a Class III drug (high solubility, low permeability), which results in low and variable oral bioavailability [3]. Recent research focuses on using mucoadhesive sustained-release (SR) formulations to enhance intestinal permeation and residence time.

Protocol for Formulating Mucoadhesive Sustained-Release Pellets

A 2023 study detailed the development of Lisinopril-SR matrix pellets using a 32 full factorial design. The goal was to optimize formulation variables to achieve desired characteristics [3].

- 1. Experimental Design: A two-factor, three-level (3²) full factorial design was employed. The independent variables were the concentrations of Sodium Alginate (SA) (X1: 0.5%, 1.75%, 3%) and Chitosan (CS) solution (X2: 0.2%, 0.6%, 1%) [3].

- 2. Preparation Method: The pellets were manufactured via extrusion/spheronization. The powder mixture (containing Lisinopril, Avicel PH101, and SA) was wetted with the CS binder solution. The wet mass was extruded and then spheronized to form spherical pellets, which were subsequently dried [3].

- 3. Evaluation of Responses: The prepared formulations (F1-F9) were evaluated for several dependent variables (responses):

- Y1: Mean Line Torque (ranged from 0.461 to 1.583 Nm).

- Y2: Pellet Size (ranged from 1404 to 1906 µm).

- Y3: Drug Release after 6 hours (ranged from 68.48% to 74.18%).

- Y4: Mucoadhesion Strength (Zeta potential ranged from -17.5 to -22.9 mV) [3].

- 4. Optimization and Results: The optimized formulation contained 2.159% SA and 0.357% CS. It demonstrated a decreased release rate (56.2% after 6 hours) and excellent mucoadhesive properties, with about 73% of pellets remaining attached to the mucus membrane after 1 hour in ex-vivo studies. Furthermore, ex-vivo permeation from this optimized formulation was 1.7-fold higher than that of free Lisinopril [3].

The following diagram illustrates the logical workflow and relationships of this formulation optimization process.

Workflow for Optimizing Lisinopril SR Mucoadhesive Pellets

Conclusion and Research Implications

The pharmacokinetic profile of Lisinopril presents a clear challenge for drug development. The advanced formulation strategy using mucoadhesive polymers in a sustained-release pellet system demonstrates a viable approach to:

- Increase gastrointestinal residence time through mucoadhesion.

- Enhance intestinal permeation of the drug.

- Provide a more controlled and sustained release profile, which could improve patient compliance by reducing dosing frequency [3].

References

Lisinopril dihydrate solubility properties

Solubility and Physicochemical Properties

The following tables consolidate key quantitative data for Lisinopril Dihydrate from the search results.

Table 1: Solubility in Various Solvents

| Solvent | Solubility | Experimental Conditions / Notes |

|---|---|---|

| Water | ≥10 mg/mL [1] [2] [3] | Standard condition |

| ~20 mg/mL [4] | Information from supplier data | |

| Dimethyl Sulfoxide (DMSO) | ~6.5 mg/mL [1] [2] [3] | Requires heating and sonication [1] [3] |

| Methanol | 14 mg/mL [2] | Information from supplier data |

| Ethanol | Insoluble [4] [2] | - |

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H35N3O7 (dihydrate form) [4] [5] [2] | - |

| Molecular Weight | 441.52 g/mol (dihydrate form) [4] [5] [2] | - |

| Melting Point | ~160°C (with decomposition) [5] [2] | - |

| pKa | 2.5, 4.0, 6.7, 10.1 (at 25°C) [1] [3] | - |

| Storage Conditions | 2-8°C [1] [5] [3]; Hygroscopic [1] [3] | - |

Experimental Protocols & Solid-State Characterization

For reliable and reproducible results, the methodology used to characterize and handle the compound is critical.

- General Solubility Determination Protocol: The shake-flask method is a standard technique for determining solubility [6]. In this method, an excess of the solid is added to the solvent and the mixture is agitated in a constant temperature bath until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then analyzed, typically using a technique like HPLC (High-Performance Liquid Chromatography).

- Single-Crystal X-Ray Structure: A key study provided the definitive single-crystal X-ray structure of this compound (LIS·2H2O), confirming its solid-state as a double zwitterion. The two water molecules in the crystal lattice form an extensive hydrogen-bonding network, connecting the zwitterionic Lisinopril molecules. This structure is crucial as it influences the stability, dissolution behavior, and dehydration kinetics of the material [7].

- Solid Form Screening and Transitions: The same research identified several other solid forms of Lisinopril [7]:

- Anhydrous Forms: Two anhydrous polymorphs were discovered.

- Amorphous Form: An amorphous solid can be generated by rapid evaporation.

- Dehydration Behavior: The commercial dihydrate undergoes a single-crystal-to-polycrystalline transformation upon dehydration, leading to the anhydrous Form I. Significantly, this anhydrous form can rehydrate back to the original dihydrate structure upon exposure to water vapor, indicating the stability and relevance of the hydrated form in pharmaceutical processing [7].

Formulation Considerations for Researchers

The solubility and solid-form data have direct implications for drug development.

- Solvent Choice for In-Vitro Studies: For preparing stock solutions in biological assays, water is the first choice due to good solubility. For non-aqueous systems, DMSO can be used, but the requirement for heating and sonication must be noted to ensure complete dissolution [4] [2].

- Impact of Solid Form: The existence of multiple solid forms (polymorphs, hydrates) means that the physical form of Lisinopril used in a formulation can significantly impact its apparent solubility and dissolution rate, which in turn affects bioavailability. Consistent control over the solid form (likely the stable dihydrate) is essential during manufacturing [7].

- Novel Formulation Strategies: To overcome the inherent low to moderate oral bioavailability (25-30%) of Lisinopril [6], researchers are exploring advanced delivery systems. One promising approach is a nano-spanlastic bio-adhesive gel for intranasal delivery, designed to enhance mucosal permeation and increase the drug's residence time, thereby improving its absorption [6].

Experimental Workflow for Solid Form Analysis

The diagram below outlines a general experimental workflow for characterizing the solubility and solid-state properties of a pharmaceutical compound like this compound, based on the methodologies cited.

Experimental workflow for solid form and solubility analysis

References

- 1. | 83915-83-7 this compound [chemicalbook.com]

- 2. This compound [lktlabs.com]

- 3. This compound CAS#: 83915-83-7 [chemicalbook.com]

- 4. This compound | RAAS inhibitor | Mechanism [selleckchem.com]

- 5. diydrate | CAS#:83915-83-7 | Chemsrc Lisinopril [chemsrc.com]

- 6. Journal of Research in Pharmacy » Submission » Lisinopril ... dihydrate [dergipark.org.tr]

- 7. This compound: Single-Crystal X-Ray Structure and ... [sciencedirect.com]

Lisinopril dihydrate vs anhydrous lisinopril differences

Chemical and Pharmaceutical Profile of Lisinopril

The table below summarizes the core technical data for lisinopril, which is consistent across its forms.

| Property | Description |

|---|---|

| Systematic IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [1] [2] |

| Molecular Formula | C21H31N3O5 [3] [1] [2] |

| Molecular Weight | 405.49 g/mol [3] [2] |

| Drug Class | Angiotensin-converting enzyme (ACE) inhibitor [3] [1] |

| Solubility | Soluble in water (~13 mg/mL at room temperature); less soluble in methanol; virtually insoluble in ethanol [1]. |

| Pharmacokinetics | Not a prodrug; not metabolized by the liver; eliminated unchanged primarily in urine [3] [1]. |

Mention of Anhydrous and Dihydrate Forms

The search results explicitly confirm the existence of both the anhydrous and dihydrate forms of lisinopril, though detailed comparative data is absent.

- Anhydrous Lisinopril: Referenced as a distinct chemical entity and form of the active ingredient [3].

- Lisinopril Dihydrate: Listed as an ingredient in product formulations and described as the form used in a specific 10 mg tablet, where the strength is defined in terms of its equivalence to anhydrous lisinopril [3] [4].

Analytical and Impurity Profiling

Controlling impurities and degradation products is a critical aspect of pharmaceutical development. The following workflow outlines a general stability-indicating method for lisinopril, which would be essential for characterizing both the anhydrous and dihydrate forms.

HPLC Workflow for Lisinopril Impurity Profiling

The synthesis and scale-up of lisinopril can lead to the formation of specific impurities [5]:

- Lysine Analogue Impurity: Forms due to unreacted protected lysine during synthesis [5].

- Diketopiperazine (DKP) Impurities: Formed via intramolecular cyclization and dehydration of lisinopril, potentially under high-temperature conditions. These are listed as Impurity C and D in the European Pharmacopoeia [5] [6].

- Cyclohexyl Analogue (Impurity F): Results from over-hydrogenation of the phenyl ring during synthesis [5].

Synthesis and Manufacturing Considerations

The synthesis of lisinopril involves multiple steps where the choice of reagents and conditions can influence the final product's quality and solid form.

Simplified Lisinopril Synthesis Pathway

Patents describe alternative synthetic routes. One method involves activating a lysine derivative with carbonyldiimidazole, coupling it with a proline derivative, and then reacting it with ethyl 2-chloro-4-oxo-4-phenylbutanoate, followed by catalytic hydrogenation and hydrolysis [7].

How to Proceed with a Comparative Analysis

To conduct a full comparative analysis of this compound versus anhydrous lisinopril, I suggest investigating these specific areas:

- Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to obtain unique fingerprints for each form.

- Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study dehydration events and melting points.

- Stability Studies: Conduct accelerated stability studies under various temperature and humidity conditions to compare the physical and chemical stability of the two forms.

References

- 1. - Wikipedia Lisinopril [en.wikipedia.org]

- 2. RCSB PDB - PRD_000560 BIRD Summary Page [rcsb.org]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online Lisinopril [go.drugbank.com]

- 4. 10 mg tablets - Summary of Product Characteristics (SmPC)... Lisinopril [medicines.org.uk]

- 5. Synthesis and Characterization of Compounds Related to ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a stability indicating HPLC ... [pubmed.ncbi.nlm.nih.gov]

- 7. US20070093664A1 - Process for the production of lisinopril [patents.google.com]

An NMR Crystallography Workflow for Lisinopril Dihydrate

For complex and flexible molecules like lisinopril dihydrate, standard X-ray powder diffraction (XRPD) often cannot provide a complete structural picture on its own [1]. NMR crystallography combines solid-state nuclear magnetic resonance (SSNMR), computational chemistry, and diffraction data to overcome these limitations, offering key structural insights, particularly on hydrogen-mediated noncovalent interactions [2].

The diagram below outlines a generalized workflow for this approach.

Key Experimental and Structural Data

The following tables summarize core experimental data and structural features of this compound from the literature.

Table 1: Experimental NMR Parameters for Lisinopril [3]

| Parameter | Specification |

|---|---|

| Spectrum Type | 1H NMR (1D) |

| Frequency | 500 MHz |

| Solvent | Water (H₂O) |

| Sample pH | 7.00 |

| Sample Temperature | 25.0 °C |

| Chemical Shift Reference | DSS |

Table 2: Solid-State Characteristics of this compound [4]

| Feature | Description |

|---|---|

| Crystal System | Monoclinic |

| Main Structural Feature | Double zwitterionic character in the solid state |

| Key Stabilizing Forces | Extensive hydrogen-bonding network involving water molecules and functional groups |

| Pharmaceutical Relevance | The commercial and most widespread form used in formulations |

Rationale and Significance of the Methodology

The integrated approach is critical for a molecule like lisinopril due to its high molecular flexibility, which makes structure determination from powders challenging [1]. The specific value of NMR crystallography includes:

- Precision for Hydrogen Atoms: It is particularly valuable for accurately characterizing hydrogen-mediated noncovalent interactions (e.g., hydrogen bonds, CH-π interactions), which are often poorly located by X-ray diffraction alone [2].

- Solving Complex Structures: This methodology was successfully optimized to solve the crystal structure of this compound, providing features that were "inaccessible by XRPD alone" [1].

- Understanding Solid Forms: The technique helps characterize different solid forms (polymorphs, hydrates) of an Active Pharmaceutical Ingredient (API), which is crucial for ensuring drug stability, solubility, and bioavailability [4] [5].

Practical Application in Drug Development

Beyond pure structure determination, these analytical techniques are applied to solve practical problems in pharmaceutical development.

- Drug-Excipient Compatibility: Studies use TGA, FTIR, and HPLC to assess interactions between lisinopril and formulation excipients. For example, research has identified incompatibilities with lactose monohydrate and mannitol, leading to a loss of drug content [5].

- Impurity Profiling: Synthesis and characterization of process-related impurities (e.g., lysine analog, diketopiperazines) are required by pharmacopoeias. These impurities are identified and studied using techniques including 1H-NMR and LC-MS [6].

References

- 1. Optimizing structure determination from powders of crystalline organic... [pubs.rsc.org]

- 2. Hydrogen-Mediated Noncovalent Interactions in Solids: What Can NMR ... [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) ... [hmdb.ca]

- 4. This compound: Single-Crystal X-Ray Structure and ... [sciencedirect.com]

- 5. Characterization and study of drug–excipient compatibility of Lisinopril ... [link.springer.com]

- 6. Synthesis and Characterization of Compounds Related to ... [pmc.ncbi.nlm.nih.gov]

Thermal Behavior and Degradation Profile

Lisinopril dihydrate undergoes specific physical and chemical changes upon heating. The data below summarizes its key thermal transitions and the main degradation impurities formed under stress.

Table 1: Thermal Transitions of this compound

| Transition | Temperature | Process Description |

|---|---|---|

| First Dehydration [1] | ~88.8 °C | Dihydrate to monohydrate transition (loss of one water molecule) |

| Second Dehydration [1] | ~110.4 °C | Monohydrate to anhydrous form transition (loss of second water molecule), accompanied by a change in crystalline structure |

| Fusion (Melting) [1] | ~179.4 °C | Melting of the resulting crystalline structure |

Table 2: Key Degradation Impurities of Lisinopril

| Impurity | Chemical Name | Formation Condition |

|---|---|---|

| (S,S,S)-Diketopiperazine [2] | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Intramolecular dehydration of lisinopril at high temperatures (e.g., 80°C in n-butanol with HCl) [2] |

| (R,S,S)-Diketopiperazine [2] | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Epimerization of (S,S,S)-Diketopiperazine at high temperature (e.g., 190°C) [2] |

| Lysine Analogue [2] | N2-(1-Carboxy-3-phenylpropyl)lysyllysine | Process-related impurity during synthesis [2] |

The following diagram maps the major thermal degradation pathway:

Key Experimental Methods for Stability Assessment

The following analytical techniques are critical for studying the thermal stability of this compound.

Table 3: Core Analytical Techniques for Thermal Stability Studies

| Method | Application & Key Insights | Experimental Notes |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Quantifies mass loss due to dehydration and decomposition [3] [1]. Pearson correlation coefficient can compare experimental and simulated curves to identify incompatibilities [3]. | - |

| Differential Scanning Calorimetry (DSC) | Identifies temperatures for dehydration events (endothermic) and melting point [3] [1]. | - |

| High-Performance Liquid Chromatography (HPLC) | Detects and quantifies degradation impurities and drug content loss in stressed samples [3]. | A stability-indicating method is essential [4]. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies changes in functional groups and molecular interactions, such as between Lisinopril and mannitol [3]. | - |

| Powder X-ray Diffraction (PXRD) | Monitors crystalline structure changes during dehydration (e.g., Form 1 to Form 2 transition) [3] [1]. | - |

Formulation Considerations: Drug-Excipient Compatibility

Excipient selection is critical. A 2025 drug-excipient compatibility study revealed significant interactions [3]:

- Lactose Monohydrate and Mannitol showed incompatibility with Lisinopril via TGA.

- FTIR confirmed an interaction with Mannitol, attributed to its hydroxyl groups.

- HPLC quantified a drug content loss of 6% with Lactose and 19% with Mannitol in binary mixtures, confirming the interactions suggested by TGA.

Gaps in Current Information and Further Research

- The experimental protocols in the most recent 2025 study [3] are not fully detailed in the preview.

- Specific methodologies for stress degradation studies (as mentioned in [4]) are not available in the search results.

To obtain the most complete experimental details, you may need to:

- Access the full text of the 2025 article [3] via the SpringerLink platform.

- Consult the International Council for Harmonisation (ICH) guidelines for stability testing, which are the standard for such studies.

References

- 1. Degradation of lisinopril: A physico-chemical study [sciencedirect.com]

- 2. Synthesis and Characterization of Compounds Related to ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and study of drug–excipient compatibility of Lisinopril ... [link.springer.com]

- 4. STRESS DEGRADATION OF this compound IN ... [semanticscholar.org]

Comprehensive Technical Guide: Spectral Characterization and Analytical Methods for Lisinopril Dihydrate

Introduction and Chemical Profile

Lisinopril dihydrate is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in therapeutic applications for managing hypertension, congestive heart failure, and acute myocardial infarction. Chemically described as (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, this peptide-like compound features a molecular formula of C₂₁H₃₁N₃O₅·2H₂O and a molecular weight of 441.52 g/mol [1] [2]. Unlike many other ACE inhibitors, Lisinopril is not a prodrug and does not require hepatic biotransformation for therapeutic activity, contributing to its predictable pharmacokinetic profile [3]. The presence of two water molecules in its crystalline structure significantly influences its solid-state properties and analytical characteristics, making proper identification and quantification essential for pharmaceutical quality control.

The molecular structure of Lisinopril contains several functional groups amenable to spectroscopic analysis: a primary amino group, two carboxyl groups, and a peptide bond [4] [2]. This amphoteric nature, with both acidic and basic properties, allows for multiple analytical approaches based on different principles, including UV absorption, infrared spectroscopy, and various chromatographic methods. The dihydrate form represents the commercially used crystalline phase in pharmaceutical formulations, exhibiting specific spectral fingerprints that distinguish it from anhydrous forms or other solvates [5]. This technical guide comprehensively compiles the spectral data, analytical methodologies, and mechanistic pathways relevant to researchers, scientists, and drug development professionals working with this important cardiovascular therapeutic agent.

Spectral Data Summary

The comprehensive spectral characterization of this compound encompasses multiple analytical techniques, each providing unique insights into the compound's structural and chemical properties. The following sections detail the specific spectral parameters obtained through various spectroscopic methods, organized by technique for clear reference and comparison.

UV-Vis Spectrophotometric Data

- Maximum Absorption: this compound exhibits strong UV absorption at 208 nm in hydroalcoholic solvents (ethanol:water, 1:1) [4]. This high-energy electronic transition corresponds to the π→π* transition of the carboxyl groups and amide bonds within the molecule.

- Molar Absorptivity: The molar absorptivity coefficients at this wavelength range between 15,320-20,796 L/mol·cm, indicating strong absorption characteristics suitable for sensitive quantitative analysis [6].

- Beer's Law Validation: The compound demonstrates excellent linearity in the concentration range of 2-50 μg/mL with a correlation coefficient (R²) of 0.9968, confirming the reliability of UV-based quantification methods [7].

- Derivative Spectroscopy: Fourth-derivative UV spectroscopy reveals additional analytical wavelengths at 203 nm, 207 nm, and 231 nm, with corresponding molar absorptivity values of 9,228-11,700 L/mol·cm, 15,321-20,796 L/mol·cm, and 2,208-3,311 L/mol·cm, respectively [6]. This multi-wavelength detection capability enables selective determination in complex mixtures.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides vibrational fingerprints of this compound's functional groups, enabling structural confirmation and purity assessment. The characteristic absorption bands include:

Table: FTIR Spectral Characteristics of this compound

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylate Group | Asymmetric Stretch | 1580-1620 | Strong |

| Carboxylate Group | Symmetric Stretch | 1390-1420 | Medium |

| Amide Carbonyl | Stretch | 1640-1680 | Strong |

| Primary Amine | N-H Stretch | 3300-3500 | Medium |

| Hydroxyl (Water) | O-H Stretch | 3200-3600 | Broad |

The carboxylate stretches at 1580-1620 cm⁻¹ and 1390-1420 cm⁻¹ confirm the zwitterionic character of Lisinopril in the solid state, while the amide I band at 1640-1680 cm⁻¹ corresponds to the peptide carbonyl stretching vibration [2]. The broad O-H stretch between 3200-3600 cm⁻¹ incorporates contributions from both the water of hydration and carboxylic acid groups, providing evidence of the dihydrate structure.

Derivative and Specialized Spectrophotometric Methods

Advanced spectrophotometric techniques enhance the selectivity and sensitivity of this compound determination, particularly in complex matrices:

Table: Derivative Spectrophotometric Methods for this compound Analysis

| Method Type | Wavelength (nm) | Linear Range (μg/mL) | Molar Absorptivity (L/mol·cm) | Applications |

|---|---|---|---|---|

| Fourth Derivative | 203, 207, 231 | 2.0-45.0 | 9,228-20,796 | Combined formulations [6] |

| Dye Bleaching | 610 | 2.5-50.0 | 1,899 | Tablet analysis [7] |

| Native UV | 208 | 2.0-50.0 | 15,321-20,796 | Pure drug and formulations [4] [6] |

The dye bleaching method employs the oxidative reaction between Lisinopril and N-bromosuccinimide (NBS), with subsequent bleaching of 5,5'-indigo disulfonate dye measured at 610 nm [7]. This visible region detection provides enhanced selectivity by eliminating potential UV-absorbing interferents commonly present in pharmaceutical formulations.

Experimental Protocols

UV-Vis Spectrophotometric Assay

The UV-Vis spectrophotometric method provides a straightforward approach for quantifying this compound in both pure form and pharmaceutical formulations [4] [2]. The procedure involves the following steps:

- Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol:water (1:1 v/v) to obtain a primary stock solution of 1000 μg/mL concentration. From this stock, prepare a working standard solution of 100 μg/mL using the same solvent system.

- Calibration Curve Construction: Prepare a series of standard solutions with concentrations ranging from 6-20 μg/mL by appropriate dilution of the working standard solution. Measure the absorbance values at 208 nm against a solvent blank. Plot absorbance versus concentration and determine the regression equation and correlation coefficient.

- Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of Lisinopril to a 10 mL volumetric flask. Add approximately 7 mL of ethanol:water (1:1 v/v) and sonicate for 10-15 minutes with occasional shaking. Dilute to volume with the same solvent and mix well. Filter through a 0.45 μm membrane filter, discarding the first portion of the filtrate.

- Quantification: Dilute the sample solution appropriately to obtain a concentration within the linear range of the calibration curve. Measure the absorbance at 208 nm and calculate the Lisinopril content using the regression equation from the calibration curve.

Titrimetric Assay Procedure

The titrimetric method offers an economical alternative for the determination of this compound, exploiting its acidic carboxylic acid groups [4]:

Procedure for Pure Drug: Accurately weigh about 250 mg of this compound reference standard and transfer to a 250 mL conical flask. Dissolve in 25 mL of methanol with gentle swirling. Add 3-4 drops of phenolphthalein indicator solution (1% in ethanol).

Titration: Titrate the solution with 0.1 N sodium hydroxide solution under constant stirring until the appearance of a permanent pale pink color that persists for at least 30 seconds. Record the volume of sodium hydroxide solution consumed.

Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 0.022075 g of Lisinopril (C₂₁H₃₁N₃O₅). Calculate the percentage purity using the formula:

% Purity = (Volume of NaOH × Equivalent factor × Actual normality of NaOH × 100) / (Weight of sample × Expected normality)

Tablet Assay: Powder not less than 20 tablets and weigh accurately a portion equivalent to about 250 mg of Lisinopril. Proceed as described for the pure drug. The percentage purity should fall within 92.5-105.5% as specified by pharmacopeial standards [4].

Dye Bleaching Spectrophotometric Method

This innovative approach enhances method selectivity through a chemical derivatization strategy [7]:

- Reagent Preparation: Prepare a 0.1% (w/v) solution of 5,5'-indigo disulfonate sodium salt in distilled water. Prepare a 0.01 M solution of N-bromosuccinimide (NBS) in distilled water. Prepare hydrochloric acid solution (1 M) and sodium acetate buffer (0.1 M, pH 3.6).

- Sample Preparation: Prepare Lisinopil standard and sample solutions in distilled water at a concentration of 100 μg/mL.

- Derivatization Procedure: Transfer aliquots of standard or sample solution (0.25-5.0 mL) to a series of 10 mL volumetric flasks. Add 1.0 mL of NBS solution and allow to stand for 5 minutes for complete oxidation. Add 1.0 mL of indigo dye solution followed by 2.0 mL of acetate buffer. Dilute to volume with distilled water and mix well.

- Measurement: Measure the absorbance at 610 nm against a reagent blank within 10 minutes of preparation. The decrease in absorbance is directly proportional to the Lisinopril concentration in the sample.

- Validation Parameters: The method demonstrates excellent recovery (98.24-102.1%) and precision (RSD < 2%), with a limit of detection of 0.5 μg/mL and limit of quantification of 2.5 μg/mL.

Pathway and Workflow Diagrams

Pharmacological Mechanism of Action

The therapeutic activity of this compound originates from its specific inhibition of the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates this key pharmacological pathway:

Figure 1: Lisinopril inhibits ACE, preventing angiotensin II formation and bradykinin degradation, reducing blood pressure through dual mechanisms.

This diagram illustrates the key pharmacological pathway through which this compound exerts its therapeutic effects. By inhibiting the angiotensin-converting enzyme (ACE), Lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while simultaneously reducing the degradation of the vasodilator bradykinin [3] [2]. This dual mechanism action results in decreased peripheral vascular resistance and reduced blood pressure, forming the basis for its clinical applications in hypertension, heart failure, and myocardial infarction.

Analytical Quality Control Workflow

A systematic approach to the qualitative and quantitative analysis of this compound ensures accurate and reliable results in pharmaceutical quality control settings:

Figure 2: Comprehensive analytical workflow for this compound quality control, from sample preparation to final validation.

This workflow outlines the systematic process for analyzing this compound in pharmaceutical products, emphasizing the complementary nature of different analytical techniques. The approach begins with proper sample preparation, followed by method selection based on specific analytical needs—quantitative analysis (UV-Vis spectrophotometry), economical testing (titrimetry), structural confirmation (FTIR), or enhanced selectivity (specialized methods) [4] [2] [7]. The process culminates in rigorous data analysis and method validation to ensure results meet pharmacopeial standards, particularly the British Pharmacopoeia specification of 92.5-105.5% purity for Lisinopril tablets [4].

Conclusion

This comprehensive technical guide has compiled the essential spectral data, analytical methodologies, and mechanistic information for this compound, providing researchers and pharmaceutical scientists with a consolidated resource for drug development and quality control applications. The multiple analytical approaches detailed—from straightforward UV spectrophotometry to sophisticated derivative and dye-bleaching methods—offer flexibility in method selection based on available instrumentation and specific analytical requirements. The structural characterization data, including FTIR spectral features, provides critical fingerprints for identity confirmation and polymorph assessment.

References

- 1. This compound | RAAS inhibitor | Mechanism [selleckchem.com]

- 2. Quantitative determination by UV spectroscopy, structural ... [medcraveonline.com]

- 3. Lisinopril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. –visible Spectrophotometric and Titration Method for the... Ultraviolet [slideshare.net]

- 5. This compound: Single-Crystal X-Ray Structure and ... [sciencedirect.com]

- 6. (Open Access) Simultaneous determination of amlodipine and... [scispace.com]

- 7. Spectrophotometric Determination of this compound ... [journals.zu.edu.ly]

Hydrogen Bonding Network in Lisinopril Dihydrate Crystal

The commercial form of Lisinopril is a dihydrate (LIS·2H₂O). In its crystal structure, the two water molecules are integral, forming an extensive and stable three-dimensional hydrogen-bonding network [1].

The table below details the specific geometry of the hydrogen bonds observed in the Lisinopril Dihydrate crystal lattice, based on single-crystal X-ray data [1]:

| Donor (D) | Acceptor (A) | Distance D–H (Å) | Distance H···A (Å) | Distance D···A (Å) | Angle (D–H···A) |

|---|---|---|---|---|---|

| N13–H13A | O1W | 0.91 | 1.93 | 2.823(2) | 167.1° |

| N13–H13B | O22 (i) | 0.91 | 1.95 | 2.848(2) | 168.6° |

| N19–H19 | O21 (ii) | 0.91 | 1.85 | 2.753(2) | 172.2° |

| O1W–H1W1 | O21 | 0.96 | 1.91 | 2.854(2) | 168.4° |

| O1W–H1W2 | O2W | 0.95 | 1.86 | 2.802(2) | 170.0° |

| O2W–H2W1 | O1 (iii) | 0.96 | 1.87 | 2.822(2) | 169.2° |

| O2W–H2W2 | O2 (iv) | 0.95 | 1.95 | 2.893(2) | 171.2° |

Symmetry operators: (i) x, y, z-1; (ii) -x+1, -y+1, -z+1; (iii) -x+1, -y+2, -z+1; (iv) x, y+1, z [1]

This network connects neighboring Lisinopril molecules, which exist in a double zwitterionic form (both the N13 and N19 nitrogen atoms are protonated, while the carboxylic groups at O1/O2 and O21/O22 are deprotonated) [1].

Experimental Protocol for Structural Characterization

The definitive determination of this hydrogen bonding pattern was achieved through Single-Crystal X-Ray Diffraction (SCXRD). Here is a detailed methodology based on the cited study [1]:

- Material Preparation: The single crystal of this compound (LIS·2H₂O) was obtained using a vapor-diffusion technique.

- 20 mg of commercial this compound was placed in a vial and dissolved in a mixture of water and methanol (1:1 v/v).

- The vial was placed inside a larger container filled with acetone, which acts as the anti-solvent.

- The system was sealed and left undisturbed at room temperature, allowing acetone vapor to slowly diffuse into the Lisinopril solution. This gradual process encourages the growth of a single crystal suitable for X-ray analysis over several days.

- Data Collection: A suitable crystal was mounted on a diffractometer. X-ray intensity data were collected at 100 K using monochromated CuKα radiation (λ = 1.54184 Å).

- Structure Solution: The crystal structure was solved using direct methods and refined through a full-matrix least-squares procedure on F² using established crystallographic software.

This experimental workflow for determining a crystal structure, from growth to refinement, can be visualized as follows:

Complementary Analytical Techniques

While SCXRD is the most direct method, other techniques are vital for a comprehensive solid-state analysis, especially when single crystals are unavailable.

- Vibrational Spectroscopy: FT-IR and Raman spectroscopy are used to probe hydrogen bonding indirectly. Changes in the stretching and bending vibrations of O-H, N-H, and C=O groups provide evidence of strong hydrogen bonding interactions in the solid state [1].

- Thermal Analysis: Thermogravimetric Analysis (TGA) is crucial for characterizing solvates and hydrates. For this compound, TGA shows a two-step mass loss corresponding to the release of the two water molecules, confirming their presence in the crystal lattice [1].

- Solid-State NMR (ssNMR): This powerful technique can be used to validate crystal structures by comparing experimental chemical shifts and interaction data with those calculated from the SCXRD-determined model, a approach sometimes called "NMR crystallography" [2].

Guidance for Further Research

To deepen your investigation into Lisinopril's solid forms, you could:

- Access the CIF File: The crystallographic information file (CIF) for this structure may be available through the Cambridge Structural Database (CSD), which would allow for in-depth analysis of the geometry.

- Explore Other Solid Forms: The same research [1] also identified other solid forms of Lisinopril, including different polymorphs and solvates, each with its own unique hydrogen-bonding architecture. Comparative study of these forms can offer valuable insights for drug formulation.

References

Crystal Structure & Physicochemical Properties

The single-crystal X-ray structure of Lisinopril Dihydrate was first determined in a 2013 study, which revealed its double zwitterionic character in the solid state [1] [2].

Table 1: Single-Crystal X-Ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(_1) [1] [2] |

| Unit Cell Parameters | |

| - a | 14.550(2) Å [1] [2] |

| - b | 5.8917(8) Å [1] [2] |

| - c | 14.238(2) Å [1] [2] |

| - β | 112.832(3)° [1] [2] |

| Temperature | 173(2) K [1] [2] |

| Z (Molecules/Unit Cell) | 2 [1] [2] |

Solid-form screening of the commercial dihydrate led to the discovery of new anhydrous and amorphous forms [1] [2]. These new forms showed significant differences in their properties, most notably in their intrinsic dissolution rates (IDR), which is a critical factor for drug bioavailability.

Table 2: Properties of Lisinopril Solid Forms

| Solid Form | Key Characteristics | Intrinsic Dissolution Rate (IDR) |

|---|---|---|

| Dihydrate | Commercial form; stable crystalline structure [1] [2]. | 4.8 ± 0.2 mg cm⁻² min⁻¹ [2] |

| Anhydrous | New form derived from dehydration; distinct PXRD pattern [1] [2]. | Information not specified in search results |

| Amorphous | Lack of long-range molecular order; prepared via methods like freeze-drying [2] [3]. | 12.5 ± 0.3 mg cm⁻² min⁻¹ [2] |

Experimental Methodologies for Characterization

The following techniques are standard for the comprehensive solid-state characterization of pharmaceutical compounds like lisinopril.

1. Solid Form Screening

- Purpose: To discover and identify all possible crystalline and amorphous forms of a drug substance (polymorphs, solvates, hydrates).

- Methods:

- Recrystallization: Dissolve the commercial dihydrate from various solvents under controlled conditions (e.g., varying temperature, evaporation rate) [1] [2].

- Vapor Exposure: Expose the dehydrated form (anhydrous or amorphous) to different organic vapors or humidity to induce transformation or re-hydration [1].

2. Thermal Analysis

- Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often used simultaneously (TGA/DSC) [1] [2].

- Purpose:

- DSC: Measures enthalpy changes during thermal events, identifying melting points, glass transitions, and dehydration temperatures.

- TGA: Quantifies mass loss upon heating, directly measuring the loss of water molecules during dehydration of the dihydrate [2].

3. Structural and Spectroscopic Analysis

- Powder X-ray Diffraction (PXRD)

- Purpose: To "fingerprint" the crystalline structure, identify different solid forms, and monitor structural changes during processes like dehydration [1] [4] [2].

- Application: Used in both constant temperature and programmed temperature (variable-temperature PXRD) modes to study stability and phase transitions [1] [2].

- Fourier-Transform Infrared (FT-IR) Spectroscopy

Dehydration Mechanism and Pathway

The dehydration process of this compound has been specifically investigated. One study used ab initio powder X-ray diffraction analysis to understand the mechanism of the dehydration-hydration processes, providing insight into the structural changes at the atomic level when water is removed or re-absorbed [4].

The relationship between the key characterization techniques and the information they provide can be visualized in a typical experimental workflow:

Considerations for Research & Development

- Dissolution Advantage: The significantly higher IDR of the amorphous form suggests potential for enhanced bioavailability, which is a key consideration in formulation development [2].

- Stability & Interconversion: Understanding the dehydration-hydration mechanism is crucial for predicting and controlling the physical stability of the drug substance during manufacturing and storage [4].

- Complex Characterization: No single technique is sufficient. A full understanding requires correlating data from PXRD, thermal, and spectroscopic methods to build a complete picture of the solid-state properties [1] [2].

References

- 1. : single-crystal Lisinopril - dihydrate structure and... x ray [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Single-Crystal X-Ray Structure and ... [academia.edu]

- 3. (PDF) Spectroscopic studies of the inclusion compound of lisinopril ... [academia.edu]

- 4. Mechanism of Dehydration–Hydration Processes of Lisinopril ... [tesble.com]

Comprehensive Technical Guide: Solid-State Characterization of Lisinopril Dihydrate

Introduction to Lisinopril Dihydrate and Solid-State Characterization Importance

This compound is the commercial crystalline form of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure treatment. Its chemical designation is (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, with molecular formula C₂₁H₃₁N₃O₅·2H₂O and molecular weight of 441.53 g/mol [1]. The solid-state characterization of pharmaceutical materials like this compound is critical in preformulation and drug development stages as it directly influences key physicochemical properties including solubility, dissolution rate, stability, and bioavailability [2] [3].

The crystalline structure and its transformations under various environmental conditions determine the drug's processability, performance, and shelf life. This comprehensive technical guide consolidates current scientific knowledge on this compound characterization, providing researchers with detailed methodologies and reference data essential for systematic pharmaceutical development of this important therapeutic agent.

Crystal Structure Analysis

Single-Crystal X-Ray Diffraction (SCXRD) Findings

The fundamental crystal structure of this compound was successfully determined using single-crystal X-ray diffraction, revealing crucial molecular and crystalline characteristics. The compound crystallizes in the monoclinic crystal system with space group P2₁ and the following unit cell parameters: a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K [2]. The asymmetric unit consists of one lisinopril molecule and two water molecules of crystallization, with the lisinopril molecule exhibiting a double zwitterionic character in the solid state where both nitrogen atoms (N13 and N19) are protonated while the two formal carboxylic groups are deprotonated [2] [3].

Table 1: Crystallographic Data for this compound

| Parameter | Value | Condition |

|---|---|---|

| Crystal system | Monoclinic | - |

| Space group | P2₁ | - |

| a (Å) | 14.550(2) | T = 173(2) K |

| b (Å) | 5.8917(8) | T = 173(2) K |

| c (Å) | 14.238(2) | T = 173(2) K |

| β (°) | 112.832(3) | T = 173(2) K |

| Z | 2 | - |

| Molecule/ASU | 1 Lisinopril + 2 H₂O | - |

| Molecular state | Double zwitterion | Solid state |

The hydrogen bonding network formed between the zwitterionic lisinopril molecules and water molecules creates an extensive three-dimensional framework that stabilizes the crystal lattice. This network significantly influences the dehydration behavior and physical stability of the material. The structural insights gained from SCXRD are essential for understanding the dehydration mechanisms and predicting the stability of various solid forms derived from the dihydrate [2].

Powder X-Ray Diffraction (PXRD) Analysis

Powder X-ray diffraction serves as a fundamental technique for identifying crystalline phases and monitoring solid-state transformations in this compound. When the dihydrate form undergoes dehydration upon heating, the PXRD patterns show distinct changes, indicating transformation to different crystalline structures [1]. At elevated temperatures (125±2°C), the PXRD pattern corresponds to a different crystalline structure due to the loss of the second water molecule, while at even higher temperatures (190±2°C), the solid becomes non-crystalline [1].

Ab initio structure determination from PXRD data has been successfully applied to establish the mechanistic aspects of the dehydration process of this compound [4]. This approach has confirmed that the dehydration proceeds through a metastable monohydrate phase before forming the anhydrate, with clear differences observed between the dehydration and hydration pathways [4]. The combination of PXRD with humidity control enables the study of hydration processes under various relative humidity conditions, providing complete phase diagrams for this system [4].

Thermal Behavior and Dehydration Characteristics

Stepwise Dehydration Mechanism

The thermal behavior of this compound exhibits a complex, multi-step process that has been characterized through various thermoanalytical techniques. Thermoanalytical data reveal that this compound undergoes a two-step dehydration process when heated: first from dihydrate to monohydrate at approximately 76°C, followed by conversion from monohydrate to anhydrate at 99-101°C [5]. This dehydration pathway proceeds through a metastable intermediate (monohydrate phase) before forming the anhydrous material [4].

Table 2: Thermal Transition Temperatures of this compound

| Transition | Temperature Range | Characterization Methods |

|---|---|---|

| Dihydrate → Monohydrate | 76°C | DSC, TGA, FT-IR [5] |

| Monohydrate → Anhydrate | 99-101°C | DSC, TGA, FT-IR [5] |

| Dihydrate → Monohydrate | 88.8°C | TGA, DSC [1] |

| Monohydrate → Anhydrate | 110.4°C | TGA, DSC [1] |

| Fusion | 157-179°C | DSC [1] [5] |

The thermal analysis by DSC shows distinctive endothermic peaks corresponding to these dehydration events, while TGA quantifies the mass loss associated with water removal [5]. The temperature range variations reported in different studies highlight the influence of experimental conditions, such as heating rate and sample preparation, on the observed transition temperatures.

Dehydration Pathway and Structural Relationships

The structural relationships between the hydrate forms during thermal processing reveal a complex dehydration pathway. Research indicates that while the dehydration process occurs in two distinct steps through a metastable monohydrate phase, the hydration process from the anhydrate back to the dihydrate follows a different pathway, proceeding in a single step without forming the intermediate monohydrate [4]. This pathway divergence suggests different energy barriers and crystal nucleation processes for the dehydration versus hydration mechanisms.

The following diagram illustrates the dehydration and hydration processes:

Thermal Dehydration and Transformation Pathway of this compound

Intramolecular Cyclization at Elevated Temperatures

At temperatures exceeding 157°C, the anhydrous form of lisinopril undergoes intramolecular cyclization to form diketopiperazine (DKP),

a degradation product characterized by the appearance of a new carbonyl band at 1670 cm⁻¹ in FT-IR spectra [5]. This transformation occurs through an internal condensation reaction between the secondary amino group adjacent to the benzene ring and the carboxyl group on the proline moiety, resulting in the formation of a six-membered diketopiperazine ring with the liberation of a water molecule as a byproduct [5].

The thermal FT-IR microscopic system has proven particularly valuable in detecting this DKP formation, which is poorly characterized by DSC and TGA methods alone [5]. The DKP formation is further evidenced by a shift in the carboxylate peak from 1574 cm⁻¹ to 1552 cm⁻¹, indicating changes in the carboxylate environment due to cyclization [5].

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides vital information about molecular structure, hydrogen bonding, and solid-state transformations in this compound. The technique is particularly useful for monitoring the dehydration process and intramolecular cyclization that occurs at elevated temperatures [5]. The formation of DKP via intramolecular cyclization in anhydrous lisinopril is clearly evidenced by the appearance of a new peak at 1670 cm⁻¹, assigned to the carbonyl stretching vibration of the newly formed diketopiperazine ring [5].

Table 3: Characteristic FT-IR Bands for Lisinopril Solid Forms

| Vibration Assignment | Dihydrate (cm⁻¹) | Anhydrate (cm⁻¹) | DKP Form (cm⁻¹) |

|---|---|---|---|

| Carbonyl (DKP) | - | - | 1670 [5] |

| Carboxylate | 1574 [5] | - | 1552 [5] |

| O-H Stretch (water) | 3200-3400 [5] | - | - |

The thermal FT-IR microscopic system, which combines temperature control with IR spectroscopy, can directly monitor solid-state stability and transformation pathways in real-time [5]. This methodology provides superior insight into the DKP formation compared to DSC and TGA, which offer limited information about this specific chemical transformation [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR techniques have been employed to complement X-ray diffraction data in structural studies of this compound, particularly in cases where single crystals of suitable quality are difficult to obtain [6]. The NMR crystallography approach, which combines solid-state NMR with computational methods, has proven effective for optimizing structural determination of flexible organic molecules like lisinopril from powder samples [6].

Solution-state ¹H NMR (500 MHz, H₂O, pH 7.0) has been reported for lisinopril, providing reference chemical shift data for molecular identification and purity assessment [7]. These spectroscopic data are valuable for comparing different solid forms and confirming molecular integrity after processing or storage.

Derived Solid Forms and Physicochemical Properties

Solid Form Screening

Systematic solid form screening of this compound through recrystallization from various solvents and vapor exposure has revealed several alternative solid forms with potentially advantageous properties. These include:

- New anhydrous forms with different crystalline arrangements

- Amorphous forms with enhanced dissolution characteristics

- Metastable hydrates with distinct physicochemical profiles [2]

The screening methodologies typically involve recrystallization techniques such as solvent evaporation, cooling crystallization, and vapor diffusion, followed by comprehensive characterization of the resulting solid phases [2] [3]. These approaches allow researchers to map the solid-form landscape and identify forms with optimized properties for pharmaceutical development.

Comparative Analysis of Solid Forms

The various solid forms of lisinopril exhibit significantly different physicochemical properties that can impact their pharmaceutical performance. Notably, anhydrous and amorphous forms demonstrate intrinsic dissolution rates substantially greater than the commercial dihydrate form, suggesting potential bioavailability advantages [2]. However, these alternative forms may present challenges in terms of physical stability and tendency to revert to the stable dihydrate under ambient conditions.

Table 4: Properties of Lisinopril Solid Forms

| Solid Form | Key Characteristics | Dissolution Rate | Stability |

|---|---|---|---|

| Dihydrate | Commercial form, double zwitterion, crystalline | Standard | High [2] |

| Monohydrate | Metastable intermediate, crystalline | Higher than dihydrate | Moderate [4] |

| Anhydrate | Dehydrated form, crystalline | Higher than dihydrate [2] | Variable [2] |

| Amorphous | Disordered structure | Highest [2] | Low [2] |

The hydration-dehydration behavior of these solid forms is particularly important for pharmaceutical processing and storage conditions. Understanding the conditions under which transformations occur enables the design of appropriate manufacturing processes and packaging configurations to maintain the desired solid form throughout the product's shelf life.

Experimental Protocols for Characterization

Thermal Analysis Methods

Thermogravimetric Analysis (TGA):

- Instrument calibration: Balance and temperature calibration using certified reference materials

- Sample preparation: 5-10 mg accurately weighed in open platinum crucible

- Experimental parameters: Nitrogen purge gas (40 mL/min), heating rate 10°C/min from 25°C to 300°C

- Data analysis: Weight loss percentages calculated for each dehydration step [1] [5]

Differential Scanning Calorimetry (DSC):

- Sample preparation: 2-5 mg accurately weighed in hermetically sealed pans with pinhole lids

- Experimental parameters: Nitrogen purge gas (50 mL/min), heating rate 10°C/min from 25°C to 200°C

- Data analysis: Onset temperatures and enthalpies of transitions determined [1] [5]

Powder X-Ray Diffraction Protocol

- Sample preparation: Gentle grinding to uniform particle size, front loading into sample holder

- Instrument parameters: Bragg-Brentano geometry, Cu Kα radiation (λ = 1.5418 Å), voltage 40 kV, current 40 mA

- Data collection: Continuous scan mode, 2θ range 3-40°, step size 0.02°, scan speed 2°/min

- Variable temperature studies: Anton Paar TTK450 chamber, temperature stability ±1°C [4] [1]

For ab initio structure determination from PXRD data, the process involves pattern indexing, space group determination, structure solution using direct methods or Monte Carlo approaches, and Rietveld refinement against the experimental pattern [4].

Single-Crystal X-Ray Diffraction Methodology

- Crystal growth: Vapor diffusion technique with 20 mg this compound in vial, 5 mL methanol, diethyl ether as antisolvent in outer chamber [2]

- Data collection: Bruker APEX II diffractometer with Mo Kα radiation (λ = 0.71073 Å), temperature 173(2) K

- Structure solution: Direct methods with SHELXS-97

- Structure refinement: Full-matrix least-squares on F² with SHELXL-97 [2]

Spectroscopic Characterization Protocols

FT-IR Spectroscopy:

- Sample preparation: KBr pellets (1-2 mg sample in 200 mg KBr) or diamond anvil cell for microsampling

- Instrument parameters: Resolution 4 cm⁻¹, 32 scans per spectrum, range 4000-400 cm⁻¹

- Thermal FT-IR: Linkam thermal stage with temperature controller, heating rate 10°C/min under nitrogen purge [5]

Solid-State NMR:

- Experimental conditions: Bruker Avance III spectrometer, ¹H frequency 850 MHz, magic-angle spinning at 60 kHz

- Cross-polarization parameters: Contact time 2 ms, recycle delay 5 s

- Chemical shift referencing: External adamantane for ¹³C [6]

Conclusion and Technical Implications

The comprehensive solid-state characterization of this compound reveals a complex system with multiple crystalline forms, distinct dehydration pathways, and temperature-dependent degradation mechanisms. The double zwitterionic character of lisinopril in the crystalline state, along with its extensive hydrogen-bonding network with water molecules, creates a structural framework that influences its physicochemical behavior and pharmaceutical performance.

The thermal processing of this compound requires careful control, as it undergoes a two-step dehydration process through a metastable monohydrate phase before forming the anhydrate, which is susceptible to intramolecular cyclization at elevated temperatures. These transformations have significant implications for manufacturing processes such as drying, milling, and compaction, where thermal and mechanical stresses may induce solid-form transitions.

References

- 1. Degradation of lisinopril: A physico-chemical study [sciencedirect.com]

- 2. This compound: single-crystal x-ray structure and ... [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/S0022354915308674 [sciencedirect.com]

- 4. Mechanism of Dehydration–Hydration Processes of Lisinopril ... - Peeref [peeref.com]

- 5. Thermal-Dependent dehydration process and ... [pubmed.ncbi.nlm.nih.gov]

- 6. the case of this compound - RSC Publishing [pubs.rsc.org]

- 7. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) ... [hmdb.ca]

Comprehensive Application Notes and Protocols: RP-LC Method for Lisinopril Dihydrate Quantification in Pharmaceutical Formulations

Introduction to the RP-LC Method for Lisinopril Dihydrate

This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for managing hypertension and heart failure. As a peptide-like molecule with multiple functional groups including carboxyl, amino, and peptide bonds, lisinopril presents specific analytical challenges that require optimized chromatographic conditions for accurate quantification. Reverse-phase liquid chromatography (RP-LC) has emerged as the method of choice for determining lisinopril in bulk drug substances and pharmaceutical formulations due to its robustness, precision, and ability to separate lisinopril from potential impurities and degradation products.

The development of a reliable RP-LC method requires careful optimization of multiple parameters including mobile phase composition, pH, column temperature, and detection wavelength. Unlike simpler organic molecules, lisinopril exhibits peak tailing and splitting under suboptimal chromatographic conditions, necessitating methodical approach to method development. The analytical protocols described in this document have been validated according to ICH guidelines and provide comprehensive procedures for quantifying this compound in various matrices, supporting quality control operations in pharmaceutical manufacturing and stability testing [1] [2].

Analytical Method Selection and Rationale

RP-LC Methodology Overview

Reverse-phase liquid chromatography separates analytes based on their hydrophobic interactions with the stationary phase. For this compound, which contains both hydrophilic and hydrophobic regions in its molecular structure, a balanced approach to mobile phase composition is essential. The isocratic elution mode is typically preferred over gradient elution for routine analysis of lisinopril in pharmaceutical formulations due to its operational simplicity, better baseline stability, and reduced method development complexity. The C18 column serves as the workhorse stationary phase for lisinopril analysis, providing sufficient retention and selectivity when paired with appropriately buffered mobile phases [1].

The selection of detection wavelength is critical for achieving optimal sensitivity. Lisinopril lacks strong chromophores but demonstrates adequate UV absorption at low wavelengths (200-220 nm) due to its peptide bonds and carboxyl groups. The use of 210-215 nm provides a satisfactory compromise between detection sensitivity and potential interference from mobile phase components. Mass spectrometric detection offers enhanced specificity for metabolite studies or bioanalytical applications but is typically unnecessary for routine quality control of pharmaceutical formulations [3] [2].

Comparison with Alternative Analytical Techniques

While RP-LC represents the gold standard for lisinopril quantification, several alternative techniques have been reported in the literature:

Table: Comparison of Analytical Methods for this compound Quantification

| Method | Linear Range | LOD | LOQ | Applications | Advantages | Limitations |

|---|---|---|---|---|---|---|

| RP-LC (This Method) | 40-200 μg/mL | 0.210 μg/mL | 0.636 μg/mL | Bulk drug, tablets | High precision, robustness | Requires equipment investment |

| UV Spectrophotometry | 10-30 μg/mL | Varies | Varies | Tablet dosage forms | Simple, economical | Less selective |

| Spectrofluorometric | 3-20 μg/mL | Varies | Varies | Bulk, formulations | High sensitivity | Requires derivatization |

| LC-MS/MS | 1.29-129 ng/mL | Very low | Very low | Plasma, pharmacokinetics | Ultra-sensitive | Expensive, complex |

Spectrophotometric methods offer simplicity and cost-effectiveness but lack the selectivity of chromatographic methods, making them susceptible to interference from excipients or degradation products. Spectrofluorometric approaches provide enhanced sensitivity but typically require derivatization procedures with reagents such as dansyl chloride, o-phthalaldehyde, or fluorescamine, adding complexity to sample preparation. For bioanalytical applications requiring extreme sensitivity, such as pharmacokinetic studies, LC-MS/MS methods are preferred due to their superior specificity and lower limit of quantification in the nanogram per milliliter range [3] [4].

Materials and Reagents

Chemicals and Reagents Specifications

All chemicals and reagents used throughout the analytical procedure should be of HPLC grade to ensure minimal background interference and optimal chromatographic performance. The following specifications apply to each component:

- This compound reference standard of known high purity (typically ≥99%) should be obtained from a certified supplier and stored under recommended conditions [2].

- Acetonitrile and methanol should be HPLC grade with low UV cutoff, typically <210 nm, to accommodate the low-wavelength detection requirements [1].

- Water must be ultrapure HPLC grade, preferably purified through a Milli-Q or equivalent system with resistivity of 18.2 MΩ·cm at 25°C [2].

- Potassium dihydrogen phosphate or sodium dihydrogen phosphate of analytical grade for buffer preparation [3] [1].

- Orthophosphoric acid (approximately 85%) or diluted solutions for pH adjustment [2].

Equipment and Instrumentation

The successful implementation of the RP-LC method requires specific instrumentation with appropriate technical specifications:

- HPLC system with isocratic or binary pump capability, capable of maintaining stable flow rates in the range of 0.8-1.5 mL/min with minimal pulsation [1] [2].

- UV-Vis or DAD detector with low-dispersion flow cells and capability to monitor at 210-215 nm [2].

- Auto-sampler or manual injection system with appropriate injection volume capacity (typically 10-20 μL loops) [1].

- Data acquisition and processing system with appropriate chromatography software for peak integration and calibration curve generation [2].

- Chromatographic column: C18 column (250 mm × 4.6 mm, 5 μm particle size) such as Hypersil BDS C18 or equivalent [3] [1].

- Supporting equipment: pH meter with temperature compensation, analytical balance (minimum 0.1 mg sensitivity), ultrasonic bath for degassing, vacuum filtration apparatus with 0.22 μm or 0.45 μm membrane filters [2].

Chromatographic Conditions and Parameters

Optimized Chromatographic Conditions

The following conditions represent the optimized parameters for reliable separation and quantification of this compound:

Table: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18 (250 × 4.6 mm, 5 μm) | C18 (250 × 4.6 mm, 5 μm) | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Phosphate buffer pH 5.0:ACN (96:4) | Methanol:ACN:Phosphate buffer pH 3 (70:20:10) | Phosphate buffer pH 5.0:ACN (96:4) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | 2.0 mL/min |

| Column Temperature | Ambient | 45°C | Ambient |

| Detection Wavelength | 210 nm | 215 nm | 210 nm |

| Injection Volume | 20 μL | 20 μL | 20 μL |

| Retention Time | 3.68 min | 2.6 min | 3.68 min |

| Runtime | ~6 min | ~5 min | ~6 min |

The mobile phase composition represents a critical parameter that significantly impacts peak shape, retention time, and overall method performance. The phosphate buffer serves to suppress ionization of acidic and basic functional groups on the lisinopril molecule, thereby improving peak symmetry. The slightly acidic pH range (3.0-5.0) has been found optimal for controlling the ionization state of lisinopril's functional groups while maintaining column stability. The inclusion of acetonitrile as an organic modifier provides appropriate elution strength while maintaining compatibility with low-wavelength UV detection [3] [1] [2].

System Suitability Parameters

System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated during method validation and monitored throughout routine application:

- Retention time: 2.6-3.68 minutes, depending on specific conditions [3] [1].

- Theoretical plates: >2000, indicating column efficiency [2].

- Tailing factor: <2.0, indicating symmetric peak shape [2].

- Repeatability: %RSD of peak areas for six replicate injections of standard solution should be <2% [1] [2].

Experimental Protocols

Mobile Phase Preparation

The mobile phase preparation requires precise execution to ensure reproducible chromatographic performance:

- Phosphate Buffer (pH 3.0): Accurately weigh 6.8 g of potassium dihydrogen phosphate in a 1000 mL volumetric flask, dissolve in approximately 900 mL of HPLC grade water, and adjust pH to 3.0 using orthophosphoric acid. Dilute to volume with water and mix thoroughly [2].

- Phosphate Buffer (pH 5.0): Prepare as above but adjust pH to 5.0±0.05 using dilute sodium hydroxide or orthophosphoric acid as needed [3].

- Final Mobile Phase: For Condition 1, mix phosphate buffer (pH 5.0) and acetonitrile in 96:4 ratio (v/v). For Condition 2, mix methanol, acetonitrile, and phosphate buffer (pH 3.0) in 70:20:10 ratio (v/v/v) [3] [1].

- Filtration and Degassing: Filter the prepared mobile phase through a 0.22 μm or 0.45 μm membrane filter under vacuum. Degas by sonication for 5-10 minutes or by sparging with helium gas [2].

Standard Solution Preparation

The accurate preparation of standard solutions is fundamental to achieving reliable quantification:

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (water:methanol, 80:20 v/v). Sonicate if necessary to ensure complete dissolution [2].

- Working Standard Solutions: Prepare a series of working standards by quantitative dilution of the stock solution with mobile phase to cover the concentration range of 40-200 μg/mL [1].

- Quality Control Standards: Prepare at least three concentration levels (low, medium, high) within the calibration range for system suitability testing [2].

Sample Preparation from Pharmaceutical Formulations

The extraction procedure for pharmaceutical formulations must ensure complete recovery of the active ingredient without introducing interference:

- Tablet Formulations: Accurately weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 20 mg of lisinopril to a 100 mL volumetric flask [2].

- Extraction: Add approximately 75 mL of diluent (water:methanol, 80:20 v/v), sonicate for 10-15 minutes with occasional shaking, and dilute to volume with the same diluent [1] [2].

- Filtration: Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first 3-4 mL of the filtrate [2].

- Dilution: If necessary, further dilute the filtrate with mobile phase to bring the concentration within the working range of the calibration curve [1].

Figure 1: Sample Preparation Workflow for Pharmaceutical Formulations

Method Validation

Validation Parameters and Acceptance Criteria

The method has been comprehensively validated according to ICH guideline Q2(R1) with the following performance characteristics demonstrated [1] [2]:

Table: Method Validation Parameters and Results for this compound RP-LC Method

| Validation Parameter | Conditions/Specifications | Results | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 40-200 μg/mL | r² = 0.9993 | r² ≥ 0.999 |

| Precision (Repeatability) | Six replicates at 100% level | RSD < 1.0% | RSD ≤ 2.0% |

| Intermediate Precision | Different days, analysts | RSD < 2.0% | RSD ≤ 3.0% |

| Accuracy (% Recovery) | 50%, 100%, 150% levels | 98.7-102.4% | 98-102% |

| Specificity | Resolution from impurities | Baseline resolution | No interference |

| LOD | Signal-to-noise 3:1 | 0.210 μg/mL | - |

| LOQ | Signal-to-noise 10:1 | 0.636 μg/mL | - |

| Robustness | Deliberate changes in flow, temperature, composition | System suitability met | RSD ≤ 2.0% |

Detailed Validation Procedures

6.2.1 Linearity and Range

Linearity demonstrates the ability of the method to obtain test results proportional to the concentration of the analyte:

- Prepare standard solutions at a minimum of five concentration levels spanning the range of 40-200 μg/mL [1].

- Inject each concentration in triplicate and record the peak areas [2].

- Plot average peak area versus concentration and perform linear regression analysis [1].

- The correlation coefficient (r²) should be not less than 0.999, and the y-intercept should not be significantly different from zero [1] [2].

6.2.2 Precision Studies

Precision validation encompasses both repeatability and intermediate precision:

- Repeatability: Inject six independent preparations of lisinopril at 100% of the test concentration (typically 120 μg/mL) on the same day under the same conditions [2].

- Intermediate Precision: Repeat the procedure on a different day, using a different analyst, and preferably different HPLC system [2].

- Calculate the relative standard deviation (RSD) for peak areas and retention times for both sets of data [1].

6.2.3 Accuracy by Recovery Studies

Accuracy is established through recovery studies using the standard addition method:

- Prepare placebo samples (containing all excipients except active ingredient) at three concentration levels (50%, 100%, and 150% of target concentration) with known amounts of lisinopril standard [2].

- Analyze each spiked sample in triplicate using the proposed method [1].

- Calculate the percentage recovery for each concentration and determine the mean recovery across all levels [2].